What are the physical properties of 2-Hydroxy-2-azaadamantane?
What are the physical properties of 2-Hydroxy-2-azaadamantane?
An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-2-azaadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-azaadamantane is a heterocyclic organic compound featuring a rigid tricyclic adamantane cage in which a carbon atom at the 2-position has been replaced by a nitrogen atom, which is further substituted with a hydroxyl group. This unique structural arrangement imparts significant chemical stability and stereochemical control, making it a valuable building block and catalyst in modern organic synthesis.[1] Its rigid framework and the presence of the N-hydroxy functionality are pivotal to its utility, particularly as a precursor to the highly efficient oxidation catalyst AZADO (2-Azaadamantane N-Oxyl).[2][3]
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Hydroxy-2-azaadamantane, offering insights for its application in synthetic chemistry, pharmaceutical development, and materials science.[4]
Molecular Identity and Chemical Structure
The foundational characteristics of a compound are defined by its structure and fundamental identifiers.
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IUPAC Name: 2-hydroxy-2-azatricyclo[3.3.1.13,7]decane[5]
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CAS Number: 1155843-79-0[6]
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Molecular Formula: C₉H₁₅NO[6]
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Molecular Weight: 153.22 g/mol [7]
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Canonical SMILES: C1C2CC3CC1CC(C2)N3O[5]
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InChI Key: SFXINVPZIZMFHM-UHFFFAOYSA-N[5]
Physicochemical Properties
The bulk physical properties of 2-Hydroxy-2-azaadamantane dictate its handling, reactivity, and suitability for various experimental conditions. Many of these properties are predicted via computational models due to the compound's specialized nature.
| Property | Value | Source |
| Appearance | White to gray to brown powder or crystal.[1][7] | ChemicalBook[7], SR Innovations India[1] |
| Boiling Point | 263.8 ± 7.0 °C (Predicted) | ChemicalBook[7] |
| Density | 1.201 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |
| pKa | 13.91 ± 0.20 (Predicted) | ChemicalBook[7] |
| Topological Polar Surface Area (TPSA) | 23.5 Ų | PubChem, Alfa Chemistry[10] |
| LogP | 1.6385 (Predicted) | ChemScene |
| Exact Mass | 153.115364102 Da | PubChem[5] |
Solubility and Stability
The presence of the N-hydroxyl group (-N-OH) introduces polarity, enhancing the compound's solubility in polar organic solvents.[4] While specific quantitative solubility data is not widely published, this functional group suggests miscibility with alcohols, THF, and chlorinated solvents, which is consistent with its use in organic reactions.[11]
For long-term viability, the compound should be stored at room temperature, ideally below 15°C in a cool, dark place, and under a nitrogen atmosphere to protect it from light and oxidative degradation.[8][12]
Synthesis Pathway Overview
The synthesis of the 2-azaadamantane core is a critical process, often involving multi-step sequences that construct the rigid bicyclic system. While various routes exist, a common strategy involves the cyclization of a bicyclo[3.3.1]nonane precursor.[13] The N-hydroxy functionality can be introduced subsequently or carried through the final steps of the synthesis. The development of a reproducible 10-step synthesis for its N-oxyl derivative, AZADO, starting from 1,3-adamantanediol, underscores the complexity of constructing this specific framework.[2]
The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key strategic transformation.
Caption: Conceptual synthesis pathway for 2-Hydroxy-2-azaadamantane.
Experimental Rationale
The choice of a bicyclic precursor like a substituted bicyclo[3.3.1]nonane is strategic. This starting material already contains two of the three rings of the adamantane cage, simplifying the final, often challenging, intramolecular cyclization step required to form the complete tricyclic system.[13] Acid-catalyzed cyclization is a common method to induce the formation of the final C-N or C-C bond that locks the cage into place.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Hydroxy-2-azaadamantane. While a comprehensive public database of its spectra is limited, its properties can be reliably predicted based on its structure and data from analogous compounds like 2-hydroxyadamantane.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric cage structure. Protons on carbons adjacent to the nitrogen atom (positions 1 and 3) would appear as deshielded multiplets. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The remaining cage protons would resonate in the aliphatic region (typically 1.5-2.5 ppm), showing complex splitting patterns due to fixed dihedral angles.[15]
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¹³C NMR: Due to the molecule's asymmetry, nine distinct carbon signals are expected. The bridgehead carbons adjacent to the nitrogen (C1 and C3) would be significantly deshielded compared to other carbons in the structure. The remaining carbons would appear in the typical aliphatic sp³ region.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of key functional groups.
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O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.
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C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) correspond to the sp³ C-H bonds of the adamantane cage.
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C-N Stretch: A weaker absorption in the 1000-1250 cm⁻¹ region would indicate the C-N single bond stretch.
Mass Spectrometry (MS)
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Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the exact mass of the molecule (~153.115).
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Fragmentation: Key fragmentation pathways would likely involve the loss of the hydroxyl radical (•OH), resulting in a fragment at [M-17]⁺, or the loss of H₂O, giving a fragment at [M-18]⁺. Cleavage of the adamantane cage would produce a more complex fragmentation pattern.
Protocol: General Method for Spectroscopic Analysis
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Sample Preparation:
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NMR: Dissolve 5-10 mg of 2-Hydroxy-2-azaadamantane in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the -OH proton.
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IR (FTIR): For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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MS: For GC-MS, dissolve a small sample in a volatile solvent like dichloromethane or ethyl acetate. For direct infusion, use a solvent system like acetonitrile/water.
-
-
Data Acquisition:
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NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard parameters for acquisition and processing should be used.
-
IR: Scan the sample from 4000 to 400 cm⁻¹.
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MS: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Correlate the observed chemical shifts, coupling constants, absorption bands, and m/z values with the known structure to confirm identity and assess purity.
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Applications in Research and Development
The unique structure of 2-Hydroxy-2-azaadamantane makes it a compound of significant interest across multiple scientific disciplines.
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Catalysis: It is primarily known as the precursor to 2-azaadamantane N-oxyl (AZADO), a highly efficient and sterically less hindered alternative to the TEMPO catalyst.[2] AZADO and its derivatives are used for the selective oxidation of primary and secondary alcohols under mild conditions.[3] It also serves as a catalyst for C(sp³)-H bond functionalization.[7]
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Pharmaceutical Development: The adamantane scaffold is a well-known pharmacophore that can increase lipophilicity and metabolic stability in drug candidates. 2-Hydroxy-2-azaadamantane serves as a key building block in the synthesis of novel antiviral and anticancer agents.[4]
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Neuroscience Research: It has been utilized in studies related to neuroprotection and cognitive enhancement, showing potential in research aimed at treating neurodegenerative diseases.[4]
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Material Science: The compound's rigid, stable core is being explored for its potential in creating advanced polymers and materials with enhanced thermal and mechanical properties.[4]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Hydroxy-2-azaadamantane presents several potential hazards.[5]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For complete safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.[16][17]
References
-
Title: 2-Hydroxy-2-azaadamantane | C9H15NO | CID 51037224 Source: PubChem URL: [Link]
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Title: Synthesis of (−)‐himalensine A. AZADOL=2‐hydroxy‐2‐azaadamantane,... Source: ResearchGate URL: [Link]
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Title: 2 Hydroxy-2-azaadamantane Api Intermediate Manufacturers and Suppliers from Hyderabad Source: SR Innovations India URL: [Link]
-
Title: 2-Hydroxyadamantane - SpectraBase Source: SpectraBase URL: [Link]
- Title: Method for producing 2-azaadamantane Source: Google Patents URL
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Title: 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols Source: Journal of the American Chemical Society URL: [Link]
-
Title: 2-Azaadamantane | C9H15N | CID 637989 Source: PubChem URL: [Link]
-
Title: 2-Hydroxy-2-azaadamantane, 1 gram, Each Source: CP Lab Safety URL: [Link]
-
Title: Adamantane - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
-
Title: 2-Pentanone, 5-hydroxy- - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
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Title: Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability Source: ACS Omega URL: [Link]
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Title: Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent... Source: ResearchGate URL: [Link]
Sources
- 1. 2 Hydroxy-2-azaadamantane Api Intermediate Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Hydroxy-2-azaadamantane | C9H15NO | CID 51037224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2-Hydroxy-2-azaadaMantane CAS#: 1155843-79-0 [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 2-Hydroxy-2-azaadaMantane CAS#: 1155843-79-0 [amp.chemicalbook.com]
- 10. alfachemic.com [alfachemic.com]
- 11. 2-Hydroxy-2-azaadamantane | 1155843-79-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. 2-Hydroxy-2-azaadamantane | 1155843-79-0 | TCI AMERICA [tcichemicals.com]
- 13. EP2221306A1 - Method for producing 2-azaadamantane - Google Patents [patents.google.com]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Hydroxy-azaadamantane | 1155843-79-0 [sigmaaldrich.com]
- 17. calpaclab.com [calpaclab.com]
